2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide

Catalog No.
S3052279
CAS No.
401577-72-8
M.F
C11H11BrF3NO
M. Wt
310.114
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide

CAS Number

401577-72-8

Product Name

2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide

IUPAC Name

2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide

Molecular Formula

C11H11BrF3NO

Molecular Weight

310.114

InChI

InChI=1S/C11H11BrF3NO/c1-2-8(12)10(17)16-9-6-4-3-5-7(9)11(13,14)15/h3-6,8H,2H2,1H3,(H,16,17)

InChI Key

WXSHRCARXLHQGZ-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC=C1C(F)(F)F)Br

Solubility

not available

2-Bromo-N-[2-(trifluoromethyl)phenyl]butanamide is a complex organic compound characterized by its unique molecular structure, which includes a bromine atom, a butanamide functional group, and a phenyl ring substituted with a trifluoromethyl group. The presence of these functional groups significantly influences the compound's chemical properties and reactivity. The molecular formula for this compound is C11H10BrF3N, and it has notable electronic characteristics due to the electronegative fluorine atoms attached to the phenyl ring, which can alter its polarity and solubility in various solvents .

The reactivity of 2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide is primarily governed by its functional groups. The bromine atom can undergo nucleophilic substitution reactions, while the amide group can participate in hydrolysis or condensation reactions. For instance, the bromine can be replaced by nucleophiles such as amines or alcohols under appropriate conditions. Additionally, the compound may react with various brominating agents, including bromine and N-bromosuccinimide, to form derivatives that could exhibit different biological activities .

The synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide can be achieved through several methods. A common approach involves the bromination of an appropriate precursor compound followed by amide formation. The general synthesis pathway includes:

  • Preparation of the starting material: This could involve synthesizing 2-(trifluoromethyl)aniline.
  • Bromination: The starting material is reacted with a brominating agent in a suitable solvent (e.g., dichloromethane) at room temperature.
  • Formation of the amide: The resulting bromo compound is then reacted with butyric acid or its derivatives in the presence of coupling agents such as dicyclohexylcarbodiimide to form the desired amide product .

2-Bromo-N-[2-(trifluoromethyl)phenyl]butanamide has potential applications in various fields, including:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for drug development.
  • Agricultural Chemistry: Similar compounds have been investigated for their herbicidal properties.
  • Materials Science: Its unique structure makes it suitable for use in developing advanced materials or coatings .

Interaction studies involving 2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide would focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential side effects. Techniques like molecular docking simulations and in vitro assays could be employed to elucidate these interactions further. Additionally, exploring its interactions with other chemical entities may reveal synergistic effects that enhance its efficacy .

Several compounds share structural similarities with 2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide, including:

  • N-(4-trifluoromethylphenyl)butanamide: Lacks the bromine atom but retains similar biological properties.
  • 2-Bromo-N-(4-fluorophenyl)butanamide: Similar structure but with only one fluorine atom.
  • N-(3-trifluoromethylphenyl)butanamide: Differs in the position of the trifluoromethyl group.
Compound NameKey FeaturesUnique Aspects
2-Bromo-N-[2-(trifluoromethyl)phenyl]butanamideBromine and trifluoromethyl groupsPotentially enhanced biological activity
N-(4-trifluoromethylphenyl)butanamideTrifluoromethyl group onlyLacks halogen substitution
2-Bromo-N-(4-fluorophenyl)butanamideBromine and fluorineLimited electronic effects compared to trifluoromethyl
N-(3-trifluoromethylphenyl)butanamideTrifluoromethyl at different positionVariations in reactivity due to substituent position

This comparison highlights the uniqueness of 2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide due to its combination of both bromine and trifluoromethyl groups, which may significantly influence its reactivity and biological properties compared to similar compounds .

XLogP3

2.8

Dates

Modify: 2023-08-18

Explore Compound Types